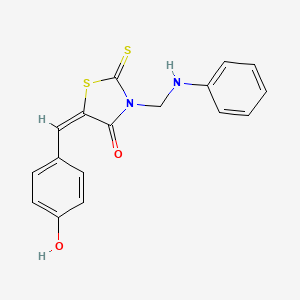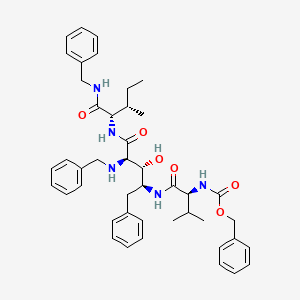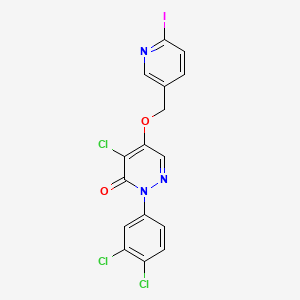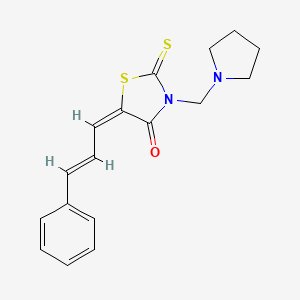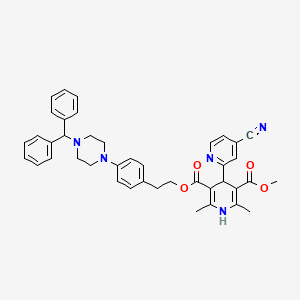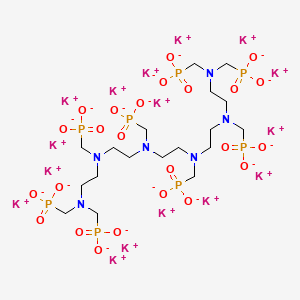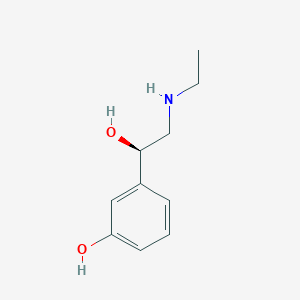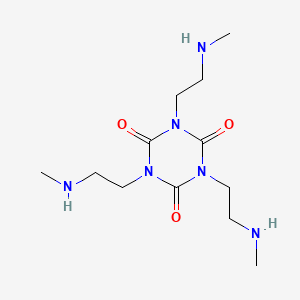
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its triazine core with three methylaminoethyl substituents, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methylaminoethyl groups. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency . The final product is purified through crystallization or distillation, depending on the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of triazine-based compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various nitrogen-containing heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- involves its interaction with specific molecular targets. The triazine core can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The methylaminoethyl groups enhance its solubility and reactivity, allowing it to interact with enzymes, receptors, and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Known for its use in water treatment and heavy metal ion capture.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Used in the synthesis of advanced materials and polymers.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- stands out due to its unique combination of the triazine core and methylaminoethyl substituents. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
130839-93-9 |
|---|---|
Fórmula molecular |
C12H24N6O3 |
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
1,3,5-tris[2-(methylamino)ethyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H24N6O3/c1-13-4-7-16-10(19)17(8-5-14-2)12(21)18(11(16)20)9-6-15-3/h13-15H,4-9H2,1-3H3 |
Clave InChI |
VBJHCSKNZBOZFA-UHFFFAOYSA-N |
SMILES canónico |
CNCCN1C(=O)N(C(=O)N(C1=O)CCNC)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


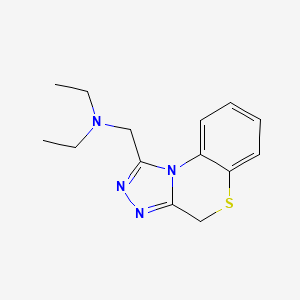
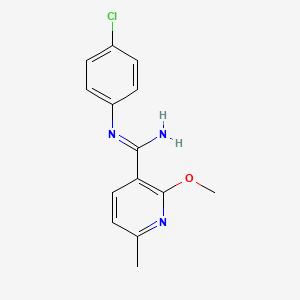
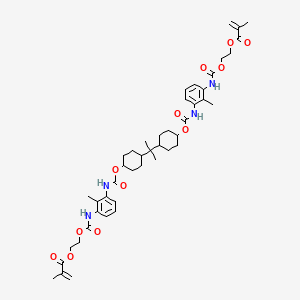
![13-(2-ethoxyphenyl)-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B15187925.png)
